Several studies highlight the potential of triazoloquinazolines as adenosine receptor antagonists, particularly with demonstrated activity towards the A3 receptor subtype [ [] ]. This class of compounds has shown promising results in preclinical studies for various applications, including potential treatments for neurological disorders [ [] ], inflammation [ [] ], and cancer [ [] ].
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1